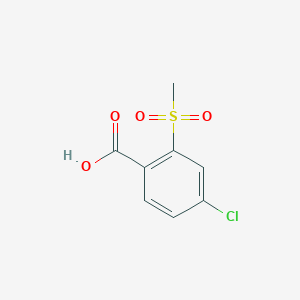

4-Chloro-2-(methylsulfonyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACSKKVZIVNUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375509 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-03-4 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-chloro-2-(methylsulfonyl)benzoic acid, a valuable building block in the development of novel pharmaceutical compounds. This document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support research and development efforts.

Core Synthesis Pathway

The most direct and frequently employed route for the synthesis of this compound involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) to introduce the methylthio group, followed by an oxidation step to form the methylsulfonyl moiety.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzoic acid via Nucleophilic Aromatic Substitution

This procedure details the displacement of the chlorine atom at the 2-position of 2,4-dichlorobenzoic acid with a methylthiolate nucleophile. The presence of the electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic attack.

Materials:

-

2,4-Dichlorobenzoic acid

-

Sodium thiomethoxide (NaSMe)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2,4-dichlorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Slowly add a solution of sodium thiomethoxide (1.1-1.5 eq) in DMF to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 4-Chloro-2-(methylthio)benzoic acid to this compound

This protocol describes the oxidation of the sulfide intermediate to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Materials:

-

4-Chloro-2-(methylthio)benzoic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Hydrogen peroxide (H₂O₂, 30% solution)

-

Dichloromethane (DCM) or Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (for m-CPBA workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using m-CPBA:

-

Dissolve 4-chloro-2-(methylthio)benzoic acid (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Procedure using Hydrogen Peroxide:

-

Dissolve 4-chloro-2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution, 2.5-3.0 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Nucleophilic Substitution | 2,4-Dichlorobenzoic acid | Sodium thiomethoxide, Potassium carbonate | DMF or DMSO | 80-120 °C | 70-85% |

| 2. Oxidation | 4-Chloro-2-(methylthio)benzoic acid | m-CPBA or Hydrogen peroxide | DCM or Acetic Acid | 0 °C to 70 °C | 85-95% |

Logical Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis of this compound.

4-Chloro-2-(methylsulfonyl)benzoic acid CAS number and structure

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic Acid

Introduction

This compound is a significant organic compound utilized primarily as a building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical research sectors. Its structure, featuring a benzoic acid core with chloro and methylsulfonyl substituents, provides versatile reaction sites for developing novel compounds. This technical guide offers a comprehensive overview of its chemical identity, properties, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

-

Synonyms : 4-chloro-2-methylsulfonylbenzoic acid[4]

The structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 4, and a methylsulfonyl group at position 2.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 234.66 g/mol | [5] |

| Appearance | White to almost white powder or crystal | [1] |

| Purity | >97% or >98% depending on supplier | [1][3] |

| InChI Key | VACSKKVZIVNUDP-UHFFFAOYSA-N | [4] |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O | [4] |

| Storage | Room temperature, sealed well | [1] |

Synthesis and Experimental Protocols

Several synthetic routes for the isomeric compound 2-chloro-4-(methylsulfonyl)benzoic acid have been documented, which provide insight into potential methodologies. The synthesis of related structures often involves multi-step chemical reactions, including chlorination, sulfonation, and oxidation.

Protocol 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride

This method describes the synthesis of the isomer 2-chloro-4-(methylsulfonyl)benzoic acid and provides a relevant procedural framework.

-

Reaction Setup : A 100 mL round bottom flask is equipped with a reflux condenser, thermometer, and magnetic stirrer.

-

Initial Charge : The flask is charged with sodium sulfite (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and 40 mL of water.

-

Heating and Addition : The slurry is heated to 75°C. 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly.

-

First Reaction Stage : The mixture is stirred at 75°C for 2 hours.

-

Second Reagent Addition : The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added.

-

Reflux : The reaction mixture is heated at reflux for 21 hours.

-

Work-up : The cooled reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

-

Purification : The organic layer is dried with magnesium sulfate and evaporated to dryness, yielding the product as a white solid.[6]

Caption: Workflow for synthesis via sulfonation and alkylation.

Protocol 2: Synthesis from 4-Methylsulfonyltoluene

This patented method outlines a two-step process to produce the isomer 2-chloro-4-methylsulfonylbenzoic acid.

-

Step 1: Chlorination : 4-Methylsulfonyltoluene is used as the raw material. It is mixed with a sulfuric acid solution. Chlorine gas is introduced at 50-90°C to yield 2-chloro-4-methylsulfonyltoluene.[7]

-

Step 2: Oxidation : The resulting 2-chloro-4-methylsulfonyltoluene is mixed with a 20-95% phosphoric acid solution. Oxidation is carried out using 30-68% nitric acid at 140-170°C to generate the final product, 2-chloro-4-methylsulfonylbenzoic acid.[7]

Caption: Workflow for synthesis via chlorination and oxidation.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis. Its primary application lies in its use as a building block for creating more complex, high-value molecules.

-

Pharmaceutical Intermediate : It is identified as a parent API for Vismodegib, an anticancer drug.[3] This highlights its importance in the synthesis of targeted therapies.

-

Organic Building Block : The compound is classified under categories such as sulfones, carboxylic acids, and benzene compounds, indicating its utility in a wide range of chemical reactions for research and development.[2]

-

General Intermediate : It is used as a primary and secondary intermediate in various chemical manufacturing processes.[1]

While direct biological activity is not its primary role, its derivatives are of significant interest. For instance, other chloro- and sulfonyl-substituted benzoic acid derivatives have been investigated for antimicrobial, local anesthetic, and anticancer properties, suggesting that modifications of this core structure can lead to bioactive molecules.[8][9][10][11]

Safety and Handling

Proper handling of this compound is critical in a laboratory setting. Based on safety data for the closely related isomer 2-Chloro-4-(methylsulfonyl)benzoic acid, the compound is classified as causing serious eye damage.

| Hazard Information | Precautionary Measures | Reference |

| GHS Classification | Serious eye damage, Category 1 (H318) | [5][12] |

| Signal Word | Danger | [12][13] |

| Personal Protective Equipment (PPE) | Wear eye protection/face protection. Wear appropriate protective gloves and clothing. | [12][13] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ensure adequate ventilation. | [12] |

| Storage | Keep containers tightly closed in a dry, well-ventilated place. | [14] |

This guide provides a foundational understanding of this compound for scientific and research professionals. The provided data on its properties, synthesis, and applications should facilitate its effective and safe use in the development of new chemical entities.

References

- 1. 4-CHLORO-2-(METHYLSULFONYL)BENZOICACID, CasNo.142994-03-4 BOC Sciences United States [bocscichem.lookchem.com]

- 2. 142994-03-4|this compound|BLD Pharm [bldpharm.com]

- 3. anaxlab.com [anaxlab.com]

- 4. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic and Analytical Profile of 4-Chloro-2-(methylsulfonyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data for the compound 4-Chloro-2-(methylsulfonyl)benzoic acid. The information is intended to support research and development activities by providing key reference data and experimental methodologies.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| CAS Number | 142994-03-4 |

| SMILES | CS(=O)(=O)C1=C(C=C(Cl)C=C1)C(=O)O |

| InChI | 1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) |

| InChIKey | VACSKKVZIVNUDP-UHFFFAOYSA-N |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Aromatic H |

| ~7.9 | dd | 1H | Aromatic H |

| ~7.8 | d | 1H | Aromatic H |

| ~3.4 | s | 3H | -SO₂CH₃ |

| ~12.5 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~142 | Aromatic C-Cl |

| ~140 | Aromatic C-SO₂ |

| ~135 | Aromatic C-COOH |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~43 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1300, ~1150 | S=O stretch (sulfonyl) |

| ~800 | C-Cl stretch |

Mass Spectrometry (MS)

Note: The following data is based on predicted collision cross sections for various adducts of the molecule.[1]

Predicted Mass-to-Charge Ratios (m/z)

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.98264 |

| [M+Na]⁺ | 256.96458 |

| [M-H]⁻ | 232.96808 |

| [M+NH₄]⁺ | 252.00918 |

| [M+K]⁺ | 272.93852 |

| [M+H-H₂O]⁺ | 216.97262 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of 2-chloro-4-(methylthio)toluene followed by chlorination and subsequent hydrolysis. A detailed, exemplary protocol is provided below, based on established chemical literature.[2][3]

Step 1: Oxidation of 2-chloro-4-methylsulfonyltoluene

-

In a reaction vessel equipped with a stirrer and a reflux condenser, 2-chloro-4-methylsulfonyltoluene is dissolved in a suitable solvent such as acetic acid.

-

An oxidizing agent, for instance, potassium permanganate or nitric acid, is added portion-wise to the solution while maintaining the temperature between 80-100°C.

-

The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the excess oxidizing agent is quenched, and the precipitated manganese dioxide (if using permanganate) is filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2-chloro-4-methylsulfonylbenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and dried.

Step 2: Purification

-

The crude 2-chloro-4-methylsulfonylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure product.

Spectroscopic Analysis

NMR Spectroscopy

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra.

IR Spectroscopy

-

FTIR (KBr pellet): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

ATR-IR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Mass spectra are acquired in both positive and negative ion modes to observe different adducts.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

Determining the Solubility of 4-Chloro-2-(methylsulfonyl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Chloro-2-(methylsulfonyl)benzoic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible solubility data, crucial for applications in drug development, process chemistry, and formulation science.

Experimental Protocols: Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

Analyte: High-purity this compound (CAS 1190430-36-5)

-

Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps or other sealable containers

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

2. Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time needed to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged.

-

Sample Withdrawal and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A known volume of the filtered saturated solution is then accurately diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or molarity (mol/L).

Data Presentation

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Methanol | 25 | Data | Data |

| e.g., Ethanol | 25 | Data | Data |

| e.g., Acetone | 25 | Data | Data |

| e.g., Ethyl Acetate | 25 | Data | Data |

| e.g., Dichloromethane | 25 | Data | Data |

| e.g., Toluene | 25 | Data | Data |

| e.g., Dimethyl Sulfoxide | 25 | Data | Data |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for quantification.

Caption: Decision Tree for Analytical Method Selection.

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-2-(methylsulfonyl)benzoic Acid and Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the known biological activities of 4-Chloro-2-(methylsulfonyl)benzoic acid and its closely related structural analogs. An extensive review of scientific literature and databases reveals a notable scarcity of direct research on the specific biological functions of this compound. However, significant findings on its positional isomers and derivatives provide valuable insights into potential areas of biological relevance. This document summarizes the available data, focusing on antimicrobial and herbicidal activities, and outlines the experimental context where available.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid containing a sulfonyl group. While its direct biological activity is not well-documented in publicly available research, its structural motifs are present in molecules with known pharmacological and biological effects. The primary role of related compounds, such as its isomer 2-chloro-4-(methylsulfonyl)benzoic acid, appears to be as a key intermediate in the synthesis of other biologically active molecules, particularly herbicides.

Biological Activities of Structurally Related Compounds

Research into compounds structurally similar to this compound has revealed activities in two main areas: herbicidal and antimicrobial.

Herbicidal Activity of Related Triketone Derivatives

The positional isomer, 2-chloro-4-(methylsulfonyl)benzoic acid , is a crucial component in the synthesis of a class of herbicides known as triketones. One such herbicide is sulcotrione, chemically named 2-(2-chloro-4-methylsulfonylbenzoyl)-cyclohexane-1,3-dione.

Triketone herbicides, derived from the isomer of the compound of interest, function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants.[3] The inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts photosynthesis and causes bleaching of the plant tissues, ultimately leading to plant death.[1]

-

Signaling Pathway Visualization:

Caption: Inhibition of HPPD by a sulcotrione herbicide.

Antimicrobial Activity of Benzoic Acid Derivatives

Derivatives of chlorobenzoic acids and sulfonyl-containing compounds have been investigated for their antimicrobial properties.

A study on novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety reported moderate antimicrobial activity. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed activity against Gram-positive bacterial strains.[4] Another derivative, a 1,3-oxazole, was active against Candida albicans.[4]

-

Quantitative Data on Antimicrobial Activity:

| Compound | Target Organism | MIC (µg/mL) | MBEC (µg/mL) | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | - | 125 | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | 125 | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 125 | - | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | - | 125 | [4] |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold demonstrated activity against various bacterial strains. The most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, with MIC values ranging from 15.62 to 31.25 µmol/L.[5]

Occupational Health Considerations

A related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid , has been identified as a sensitizer that can cause occupational asthma, rhinitis, and urticaria in exposed workers. This highlights the potential for halogenated benzoic acid derivatives to be immunologically active.

Experimental Protocols

Due to the absence of direct studies on this compound, specific experimental protocols for its biological evaluation are not available. However, the methodologies used for its derivatives can be adapted.

Antimicrobial Susceptibility Testing (Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Workflow Visualization:

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic acid: A Key Chemical Intermediate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)benzoic acid, a crucial intermediate in modern synthetic chemistry. This document will delve into its chemical and physical properties, outline its synthesis, and detail its significant applications, particularly in the pharmaceutical industry.

Core Compound Specifications

This compound, with the CAS number 142994-03-4, is a substituted benzoic acid derivative. Its structure is characterized by a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the benzene ring. This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142994-03-4 | [1] |

| Molecular Formula | C₈H₇ClO₄S | [1] |

| Molecular Weight | 234.65 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Melting Point | 174-176°C | - |

Synthesis of this compound

While detailed, publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from analogous reactions and the synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid. The synthesis likely involves the introduction of the methylsulfonyl group onto a pre-existing chlorinated benzoic acid framework or the chlorination and oxidation of a suitable toluene derivative.

A plausible synthetic pathway is outlined below. It is important to note that the specific reaction conditions, catalysts, and yields would require experimental optimization.

Caption: Plausible synthetic pathway for this compound.

Role as a Key Intermediate in Drug Development

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the production of Vismodegib .

Intermediate in the Synthesis of Vismodegib

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of metastatic basal cell carcinoma.[3][4] The synthesis of Vismodegib involves the formation of an amide bond between this compound and 2-(2-pyridinyl)-5-aminopyridine. The specific substitution pattern of the benzoic acid derivative is crucial for the final drug's efficacy and binding to its target protein, Smoothened (SMO).

The workflow for the utilization of this intermediate in the synthesis of Vismodegib is depicted below.

Caption: Experimental workflow for the synthesis of Vismodegib.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Signals |

| ¹H NMR | - Aromatic protons (multiplets in the range of 7.5-8.5 ppm).- Methyl protons of the sulfonyl group (singlet around 3.3 ppm).- Carboxylic acid proton (broad singlet, typically >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (around 165-170 ppm).- Aromatic carbons (in the range of 120-145 ppm).- Methyl carbon of the sulfonyl group (around 45 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300).- C=O stretch from the carboxylic acid (1680-1710).- S=O stretches from the sulfonyl group (asymmetric and symmetric, around 1350 and 1150).- C-Cl stretch (around 700-800). |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. |

Conclusion

This compound is a specialized and vital chemical intermediate, particularly in the pharmaceutical sector. Its role in the synthesis of the anticancer drug Vismodegib highlights its importance in modern drug development. While detailed public information on its synthesis and complete spectroscopic characterization is not abundant, its commercial availability from various suppliers facilitates its use in research and manufacturing. For researchers and scientists in drug discovery and development, understanding the properties and synthetic utility of this compound is essential for the creation of novel therapeutics.

References

Discovery and history of 4-Chloro-2-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to 4-Chloro-2-(methylsulfonyl)benzoic Acid: Discovery, Synthesis, and Applications

Introduction

This compound, with the chemical formula C₈H₇ClO₄S, is a halogenated aromatic sulfonic acid derivative. While not widely known as an end-product, it holds significant importance as a key chemical intermediate in the agrochemical industry. Its discovery and development are intrinsically linked to the creation of potent herbicides. This technical guide provides a comprehensive overview of its history, synthesis protocols, physicochemical properties, and its primary role in the synthesis of commercial agrochemicals for an audience of researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is not marked by a singular, celebrated discovery but rather by its emergence as a crucial building block in the synthesis of triketone herbicides. Its development is a direct consequence of the research and development efforts to create new active ingredients for crop protection.

The compound appears in the chemical literature primarily within patents for the synthesis of 2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione, a herbicide commonly known as Sulcotrione .[1] Patents dating back to the 1980s describe the synthesis of Sulcotrione, identifying this compound (or its acid chloride derivative) as a critical precursor.[2] Therefore, the "discovery" of this benzoic acid derivative is best understood as an enabling step in the development of the broader class of triketone herbicides, which are known inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1][2]

Beyond its role as a synthetic intermediate, this compound is also recognized as an environmental transformation product, or metabolite, of Sulcotrione in soil.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely published, available data and computed properties are provided for reference.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-methylsulfonylbenzoic acid | PubChem |

| CAS Number | 53250-83-2 | PubChem |

| Molecular Formula | C₈H₇ClO₄S | PubChem |

| Molecular Weight | 234.66 g/mol | PubChem |

| InChI Key | VACSKKVZIVNUDP-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O | PubChemLite |

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.98264 | 141.3 |

| [M+Na]⁺ | 256.96458 | 151.7 |

| [M-H]⁻ | 232.96808 | 144.9 |

| [M+NH₄]⁺ | 252.00918 | 160.1 |

| Source: PubChemLite. CCS values calculated using CCSbase.[4] |

Available Spectroscopic Data

| Technique | Instrument | Source |

| FTIR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. / Wiley |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. / Wiley |

| FT-Raman | Bruker MultiRAM FT-Raman | Bio-Rad Laboratories, Inc. / Wiley |

| Source: PubChem.[5] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been documented, primarily in patent literature. These protocols highlight different starting materials and reaction pathways.

Protocol 1: Two-Step Synthesis from 4-Methylsulfonyltoluene

This common industrial method involves the chlorination of 4-methylsulfonyltoluene followed by oxidation.

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene

-

Reagents: 4-methylsulfonyltoluene (39g), carbon tetrachloride (40g), iron powder (3g, catalyst), iodine (0.4g, catalyst).

-

Procedure:

-

Charge a 250ml reactor with the reagents.

-

Heat the mixture in a water bath to maintain a temperature between 87-91 °C.

-

Bubble chlorine gas into the reaction mixture. The reaction progress is monitored by gas chromatography.

-

Continue the chlorine feed for approximately 5 hours (until ~0.318 mol of chlorine has been added). Stop the feed when the starting material is largely consumed.

-

Terminate the reaction, add water, and stir. Briefly reflux the mixture, then cool and filter.

-

The resulting solid is dried to yield crude 2-chloro-4-methylsulfonyltoluene.

-

Step 2: Oxidation to 2-chloro-4-(methylsulfonyl)benzoic acid

-

Reagents: Crude 2-chloro-4-methylsulfonyltoluene from Step 1, nitric acid (63 wt%).

-

Procedure:

-

Heat the crude 2-chloro-4-methylsulfonyltoluene in a reactor to 176-194 °C.

-

Slowly add nitric acid dropwise to the heated mixture. Monitor the reaction via gas chromatography.

-

Once the starting material is consumed, stop the addition of nitric acid and cool the reaction.

-

Add dilute NaOH solution to make the mixture strongly basic (pH ≥ 9) and stir to dissolve the product.

-

Filter the solution. Acidify the filtrate with an acid (e.g., HCl) to precipitate the solid product.

-

Filter the precipitate and dry to obtain 2-chloro-4-(methylsulfonyl)benzoic acid.

-

This protocol is adapted from patent CN102627591B.

Protocol 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This method utilizes a different starting material to achieve the final product.

-

Reagents: Sodium sulfite (4.6g, 37 mmol), sodium bicarbonate (12.3g, 146 mmol), 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10g, 33 mmol), sodium salt of chloroacetic acid (6.4g, 55 mmol), water (40 mL), dilute HCl, ethyl acetate, magnesium sulfate.

-

Procedure:

-

Charge a 100 mL round-bottom flask with sodium sulfite, sodium bicarbonate, and water.

-

Heat the resulting slurry to 75 °C with stirring.

-

Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.

-

Maintain stirring at 75 °C for 2 hours.

-

Add the sodium salt of chloroacetic acid and heat the mixture to reflux for 21 hours.

-

After cooling, acidify the reaction mixture with dilute HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent to yield the solid product.

-

This protocol is adapted from PrepChem.com.[6]

Logical Workflows and Applications

The primary industrial application of this compound is its use as a precursor to the herbicide Sulcotrione.

The synthesized acid is then typically converted to its acid chloride, 2-chloro-4-(methylsulfonyl)benzoyl chloride, which is the immediate reactant for creating Sulcotrione.

As previously mentioned, Sulcotrione functions by inhibiting the HPPD enzyme, which is vital for carotenoid biosynthesis in susceptible plants. The absence of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching effect on weeds.[1][2]

Biological Relevance and Potential Applications

The direct biological activity of this compound is not extensively studied, as its primary value lies in its role as a synthetic intermediate. Its main biological relevance is as a metabolite of the herbicide Sulcotrione.[3]

While this compound itself is not developed as an antimicrobial agent, its core structure contains a sulfonamide-like (sulfonyl) group. Structurally related sulfonamides are a well-known class of antibiotics that act by inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria. Studies on other substituted chlorobenzoic acid and sulfonamide derivatives have demonstrated antibacterial and antifungal activities. This suggests that the this compound scaffold could potentially serve as a starting point for the design of new antimicrobial agents, although no public research has explored this to date.

Conclusion

This compound is a specialized chemical compound whose history and importance are tied to the development of modern agricultural chemistry. It serves as a vital intermediate in the multi-step synthesis of the triketone herbicide Sulcotrione. While it lacks significant direct biological applications, its synthesis is well-documented through various industrial protocols. This guide has provided a detailed overview of its properties, synthesis, and central role as a precursor, offering valuable technical insights for researchers in synthetic chemistry and agrochemical development.

References

- 1. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulcotrione [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

Unlocking the Potential of 4-Chloro-2-(methylsulfonyl)benzoic acid: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Synthetic Versatility and Latent Biological Activity of a Key Chemical Intermediate

This technical guide offers an in-depth exploration of 4-Chloro-2-(methylsulfonyl)benzoic acid, a versatile chemical intermediate with significant potential for research and development in medicinal chemistry and agrochemicals. This document provides a comprehensive overview of its chemical properties, established synthetic routes, and burgeoning areas of potential biological activity, with a focus on antimicrobial and anticancer applications. Detailed experimental protocols and structured data are presented to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic and agricultural agents.

Core Chemical and Physical Properties

This compound is a halogenated sulfonylbenzoic acid derivative. A summary of its key physical and chemical properties is provided in the table below, offering a foundational understanding of this compound for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₄S | --INVALID-LINK-- |

| Molecular Weight | 234.66 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Purity (example) | 87% | --INVALID-LINK-- |

Established Synthetic Pathways

Several synthetic routes to this compound have been reported, primarily in patent literature, highlighting its importance as a building block. These methods offer flexibility in starting materials and reaction conditions.

Synthesis Workflow Overview

Detailed Experimental Protocols

Method 1: From 2-chloro-4-(chlorosulfonyl)benzoyl chloride

This method involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and sodium bicarbonate, followed by reaction with the sodium salt of chloroacetic acid.

Protocol:

-

A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C.[1]

-

2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.[1]

-

The mixture is stirred at 75°C for 2 hours.[1]

-

The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.[1]

-

After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.[1]

-

The organic layer is dried with magnesium sulfate and evaporated to afford this compound as a white solid.[1] This process has a reported yield of 85% with 87% purity.[1]

Method 2: From 4-methylsulfonyltoluene

This two-step process begins with the chlorination of 4-methylsulfonyltoluene, followed by oxidation.

Protocol:

-

Synthesis of 2-chloro-4-methylsulfonyl toluene: 4-methylsulfonyltoluene is mixed with a sulfuric acid solution, and chlorine gas is introduced at 50-90°C.[2]

-

Synthesis of this compound: The resulting 2-chloro-4-methylsulfonyl toluene is mixed with a 20-95% phosphoric acid solution and then oxidized with 30-68% nitric acid at 140-170°C.[2]

Potential Research Area 1: Antimicrobial Drug Discovery

While direct evidence for the antimicrobial activity of this compound is limited in publicly available literature, its structural class as a sulfonamide provides a strong rationale for investigating its potential in this area. Sulfonamides are a well-established class of antimicrobial agents.

The Sulfonamide Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA, sulfonamides exhibit a bacteriostatic effect.

Antimicrobial Activity of Structurally Related Compounds

Studies on derivatives of this compound and other sulfonamides have demonstrated promising antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against various bacterial strains.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cinnamic acid derivative with 4-chloro-2-mercaptobenzenesulfonamide moiety (16d) | Enterococcus spp. VRE | 2 - 4 | --INVALID-LINK-- |

| Cinnamic acid derivative with 4-chloro-2-mercaptobenzenesulfonamide moiety (17c) | Enterococcus spp. VRE | 2 - 4 | --INVALID-LINK-- |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | --INVALID-LINK-- |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | --INVALID-LINK-- |

Experimental Protocols for Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[3]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.[4]

-

Incubation: Incubate the plates at 35-37°C for 16-18 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone indicates the susceptibility of the microorganism to the compound.[3]

Potential Research Area 2: Anticancer Drug Development

The this compound scaffold is a key component of Vismodegib, an FDA-approved drug for the treatment of basal cell carcinoma.[5][6] This highlights the significant potential of this chemical moiety in the development of novel anticancer agents, particularly those targeting developmental signaling pathways.

The Hedgehog Signaling Pathway: A Target for Cancer Therapy

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma.[7][8]

Vismodegib functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby preventing downstream signaling and tumor growth.[5] The synthesis of Vismodegib involves the formal condensation of this compound with 4-chloro-3-(pyridin-2-yl)aniline.[5] This establishes this compound as a critical building block for developing novel SMO inhibitors and other modulators of the Hh pathway.

Anticancer Activity of Structurally Related Compounds

Derivatives of this compound have shown significant in vitro antitumor activity against various cancer cell lines.

| Compound Class | Cancer Cell Lines | GI₅₀ (µM) | Reference |

| 4-chloro-2-mercaptobenzenesulfonamide derivative (18) | Colon (HCT-116), Renal (786-0), Melanoma (M14) | 0.33 - 1.08 | --INVALID-LINK-- |

| 4-chloro-2-mercaptobenzenesulfonamide derivative (18) | Non-small cell lung (HOP-62) | 0.05 | --INVALID-LINK-- |

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[4][9]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile chemical scaffold. Its established role as a key intermediate in the synthesis of the approved anticancer drug Vismodegib firmly positions it as a valuable starting point for the development of novel Hedgehog pathway inhibitors. Furthermore, its sulfonamide structure suggests a strong potential for the discovery of new antimicrobial agents. The experimental protocols and compiled data within this guide provide a solid foundation for researchers to explore these promising avenues of research. Future investigations should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to fully elucidate its therapeutic potential.

References

- 1. asm.org [asm.org]

- 2. scribd.com [scribd.com]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]

- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Roles of the Hedgehog Signaling Pathway in Epidermal and Hair Follicle Development, Homeostasis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

An In-depth Technical Guide on 4-Chloro-2-(methylsulfonyl)benzoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfonyl)benzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The document details their synthesis, diverse biological activities, and mechanisms of action. Key quantitative data are systematically presented in tabular format to facilitate structure-activity relationship (SAR) analysis. Furthermore, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to enable researchers to replicate and build upon existing findings. Visual diagrams of experimental workflows and potential signaling pathways are included to offer a clear and concise understanding of the underlying scientific principles.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the electron-withdrawing chloro and methylsulfonyl groups, combined with the carboxylic acid moiety, imparts unique physicochemical properties that govern the interaction of these molecules with biological targets. This guide explores the chemical synthesis of these compounds and delves into their emerging roles as modulators of various physiological and pathological processes, including their potential as antimicrobial, anti-inflammatory, and ion channel modulating agents.

Chemical Synthesis

The synthesis of the core structure, 2-chloro-4-(methylsulfonyl)benzoic acid, and its analogues can be achieved through several established routes. A common method involves the chlorination and subsequent oxidation of 4-(methylsulfonyl)toluene.[1] Alternative approaches start from 2-chloro-4-(chlorosulfonyl)benzoyl chloride, which is then converted to the desired methylsulfonyl derivative.[2]

General Synthetic Workflow

The synthesis of derivatives often involves the initial activation of the carboxylic acid group of the this compound core, typically by converting it to an acyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles, such as amines or alcohols, to generate a library of amide or ester derivatives.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid [2]

-

A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is prepared in a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.

-

The slurry is heated to 75 °C, and 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly.

-

The mixture is stirred at 75 °C for 2 hours.

-

The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.

-

After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

-

The organic layer is dried with magnesium sulfate and evaporated to dryness to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.

Protocol 2: Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzamido Derivatives [3]

-

Valine (2.34 g, 20 mmol) is dissolved in 20 mL of 1 N NaOH solution.

-

The solution is cooled in an ice bath (0–5 °C).

-

A solution of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (6.30 g, 20 mmol) in 45 mL of anhydrous CH2Cl2 and a 2 N NaOH solution (10 mL, 20 mmol) are added simultaneously and dropwise under magnetic stirring over 30 minutes.

-

Stirring is continued for another hour at room temperature.

-

The aqueous phase is separated and acidified with 2 N HCl to precipitate the product.

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities, indicating their potential as therapeutic agents. The primary areas of interest include their antimicrobial, anti-inflammatory, and ion channel modulatory effects.

Antimicrobial Activity

Certain amino acid derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[3] The mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes.

Table 1: Antimicrobial Activity of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [3]

| Compound | Target Organism | MIC (µg/mL) | MBEC (µg/mL) |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 500 | 125 |

| Bacillus subtilis ATCC 6683 | 250 | 250 | |

| Enterococcus faecium E5 | >500 | 125 | |

| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | 125 |

| Bacillus subtilis ATCC 6683 | 125 | 250 | |

| Enterococcus faecium E5 | >500 | 125 |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

-

A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

The methylsulfonylphenyl moiety is a key feature of several selective COX-2 inhibitors.[4][5] While direct evidence for this compound derivatives as potent anti-inflammatory agents is still emerging, their structural similarity to known NSAIDs suggests a potential role in modulating inflammatory pathways. A proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Caption: Proposed anti-inflammatory mechanism via COX inhibition.

Ion Channel Modulation

A structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as an inhibitor of the TMEM206 ion channel, with an IC50 of 9.55 µM. This suggests that derivatives of 4-chlorobenzoic acid may have utility as modulators of ion channel function.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

-

Cells expressing the ion channel of interest are cultured on glass coverslips.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.

-

The micropipette is brought into contact with a cell to form a high-resistance seal (GΩ seal).

-

The cell membrane under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded in response to voltage steps or agonist application.

-

The effect of the test compound is determined by perfusing it into the bath solution and measuring the change in current amplitude.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, preliminary findings and data from related compound series can provide initial insights.

-

Antimicrobial Activity: For the 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the conversion of the N-acyl-α-amino acid to the corresponding 1,3-oxazol-5(4H)-one appeared to enhance the activity against Staphylococcus aureus and Bacillus subtilis.[3]

-

Anti-inflammatory Activity: In related diaryl heterocyclic compounds, the presence of a methylsulfonyl group is often associated with selective COX-2 inhibition.[4] The nature and position of substituents on the aromatic rings significantly influence potency and selectivity.

-

General Trends: QSAR studies on other benzoylaminobenzoic acid derivatives have indicated that increased hydrophobicity, molar refractivity, and aromaticity are generally correlated with increased inhibitory activity against bacterial enzymes.[2]

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Expansion of Derivative Libraries: Synthesis of a broader range of analogues to explore a wider chemical space and improve potency and selectivity for specific biological targets.

-

Broader Biological Screening: Evaluation of these compounds against a wider panel of biological targets, including various enzymes, receptors, and ion channels, to uncover new therapeutic applications.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most promising compounds to guide further optimization.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their suitability for in vivo studies and potential clinical development.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 4. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Material Safety Data Sheet (MSDS) for 4-Chloro-2-(methylsulfonyl)benzoic acid

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and synthesis of 4-Chloro-2-(methylsulfonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₈H₇ClO₄S.[1][2] It is also identified by CAS Number 53250-83-2.[1] This compound is a key intermediate in various organic syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 234.66 g/mol | [1] |

| Melting Point | 193 - 194 °C | [3] |

| Boiling Point | 315 °C at 101.3 kPa | [3] |

| Water Solubility | 3267 mg/L at 23 °C and pH 2.1 | [3] |

| log Pow | -0.4 at 25 °C | [3] |

| Vapor Pressure | < 0 Pa at 20 °C | [3] |

| Density | 1.62 g/cm³ at 20 °C | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazard is serious eye damage.[1][4]

GHS Hazard Classification

The following diagram illustrates the GHS classification for this compound.

Toxicological Data

The following table summarizes the available toxicological data.

| Endpoint | Species | Value | Source |

| Acute Oral LD50 | Rat (male/female) | > 2000 mg/kg bw | [3] |

| Acute Dermal LD50 | Rat (male/female) | > 2000 mg/kg bw | [3] |

Ecotoxicological Data

The ecotoxicity of this compound is summarized below.

| Endpoint | Species | Value | Exposure Time | Source |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | > 180 mg/L | 96 h | [3] |

| EC50 | Aquatic crustacea | 233 mg/L | 48 h | [3] |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 34 mg/L | 72 h | [3] |

| IC50 | Microorganisms | > 100 mg/L | 6 h | [3] |

Handling, Storage, and Personal Protective Equipment

Handling and Storage

Handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Store in a dry, cool, and well-ventilated place in tightly sealed containers.[4]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Experimental Protocols

Synthesis of this compound

A common synthesis method involves a two-step process starting from 4-methylsulfonyltoluene.[5]

Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene [5]

-

In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of dichloromethane, 3g of iron powder, and 0.4g of iodine.

-

Heat the mixture to between 87-91 °C using a water bath.

-

Bubble chlorine gas through the reaction mixture. Monitor the reaction progress using gas chromatography.

-

Stop the chlorine feed when the amount of starting material is significantly reduced (approximately 5 hours).

-

After terminating the reaction, add water and stir.

-

Gently reflux the mixture, then cool while stirring.

-

Filter the mixture and dry the solid to obtain crude 2-chloro-4-methylsulfonyltoluene.

Step 2: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid [5]

-

Heat the crude 2-chloro-4-methylsulfonyltoluene from Step 1 to a temperature between 175-195 °C.

-

Slowly add nitric acid (concentration of 55-65 wt%) dropwise.

-

Monitor the reaction via gas chromatography. Stop the addition of nitric acid when the starting material is less than 2%.

-

Cool the reaction mixture and adjust the pH to ≥ 9 with a sodium hydroxide solution.

-

Stir the mixture and then filter.

-

Acidify the filtrate with an acid to precipitate a large amount of solid.

-

Filter the solid and dry the filter cake to obtain 2-chloro-4-methylsulfonylbenzoic acid as a faint yellow crystalline solid.

The following diagram illustrates the synthesis workflow.

References

- 1. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Thermogravimetric Analysis of 4-Chloro-2-(methylsulfonyl)benzoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-Chloro-2-(methylsulfonyl)benzoic acid. In the absence of specific experimental data for this compound in publicly available literature, this document outlines a detailed, generalized experimental protocol, discusses the expected thermal decomposition behavior based on its functional groups, and presents predicted quantitative data. This guide is intended to serve as a robust framework for researchers designing and interpreting TGA studies of this and structurally related molecules.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a powerful technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.[1] For a compound like this compound, TGA can elucidate its stability at elevated temperatures, a critical parameter in pharmaceutical development and material science.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed in a multi-step process, dictated by the lability of its constituent functional groups: the carboxylic acid, the methylsulfonyl group, and the chlorophenyl ring.

Expected Decomposition Stages:

-

Initial Stage (Decarboxylation): Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures.[2] Therefore, the initial weight loss is predicted to correspond to the loss of a molecule of carbon dioxide (CO2) from the carboxylic acid group.

-

Second Stage (Sulfonyl Group Decomposition): Following decarboxylation, the methylsulfonyl group is expected to decompose. This can involve the cleavage of the C-S and S-O bonds, potentially leading to the evolution of sulfur dioxide (SO2) and methane (CH4) or other small hydrocarbon fragments.

-

Final Stage (Chlorinated Aromatic Ring Fragmentation): The remaining chlorinated aromatic structure will likely fragment at higher temperatures, leading to the release of chlorinated hydrocarbons and other volatile organic compounds, leaving a final carbonaceous residue.

Detailed Experimental Protocol

The following protocol is a recommended starting point for the thermogravimetric analysis of this compound.

| Parameter | Recommended Setting | Justification |

| Instrument | Simultaneous TGA/DSC Analyzer | Allows for the simultaneous measurement of mass change and heat flow, providing a more complete picture of the thermal events. |

| Sample Mass | 5 - 10 mg | A small sample mass minimizes thermal gradients within the sample and ensures better resolution of decomposition steps. |

| Crucible | Alumina or Platinum | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Atmosphere | Nitrogen (Inert) or Air (Oxidative) | An inert atmosphere allows for the study of the intrinsic thermal decomposition, while an oxidative atmosphere can reveal information about the material's stability in the presence of oxygen. A flow rate of 50-100 mL/min is recommended. |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experiment time. Slower rates can improve the separation of overlapping thermal events. |

| Temperature Range | Ambient to 800 °C | This range should be sufficient to capture the complete decomposition of the organic molecule. |

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the thermogravimetric analysis of this compound under an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Predicted Weight Loss (%) | Corresponding Fragment Loss |

| 1 | 150 - 250 | ~18.7% | CO2 |

| 2 | 250 - 400 | ~33.7% | SO2 + CH4 |

| 3 | 400 - 700 | Variable | Fragmentation of the chlorophenyl ring |

| Residue at 800 °C | Variable | Carbonaceous residue |

Note: These values are theoretical predictions and may vary based on the actual experimental conditions.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Predicted Decomposition Pathway

This diagram illustrates the predicted thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While the presented data is predictive, the detailed experimental protocol and the proposed decomposition pathway offer a solid framework for conducting and interpreting empirical studies. The thermal stability and decomposition characteristics are crucial for the safe handling, processing, and application of this compound in research and drug development. Further experimental validation is necessary to confirm the precise decomposition temperatures and product distribution.

References

Methodological & Application

Synthesis of Novel Bioactive Compounds from 4-Chloro-2-(methylsulfonyl)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Chloro-2-(methylsulfonyl)benzoic acid and its derivatives as key starting materials. The described methodologies are aimed at the development of new chemical entities with potential therapeutic applications, particularly in the antimicrobial and anticancer fields.

Synthesis of N-Acyl-α-Amino Acid and 1,3-Oxazole Derivatives with Antimicrobial Activity

This section outlines the synthesis of novel valine-derived compounds starting from a structurally related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. These derivatives have demonstrated moderate antibacterial activity against Gram-positive bacteria.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride

-